3-({4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
Description
The compound 3-({4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-phenyl group at position 1, a 3-methylphenylamino substituent at position 4, and a 3-aminopropanol chain at position 4.
Properties
IUPAC Name |
3-[[4-(3-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-15-7-5-8-16(13-15)24-19-18-14-23-27(17-9-3-2-4-10-17)20(18)26-21(25-19)22-11-6-12-28/h2-5,7-10,13-14,28H,6,11-12H2,1H3,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKLEJFDIFUWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazolo[3,4-d]pyrimidine core substituted with an amino group and a propanol moiety. The molecular formula is , and it exhibits a molecular weight of approximately 285.36 g/mol. The compound's structural characteristics contribute to its biological activity, particularly in targeting specific enzymes and receptors.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities, including:
- Anticancer Activity : Many derivatives have shown efficacy against different cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
- Antiparasitic and Antifungal Effects : Certain derivatives have demonstrated activity against parasites and fungi.
- Enzyme Inhibition : The compounds often act as inhibitors of tyrosine kinases and other enzymes critical for cellular functions.
Anticancer Potential
A study highlighted the anticancer properties of phenylpyrazolo[3,4-d]pyrimidine derivatives. For instance, compound 5i , closely related to our compound of interest, exhibited potent dual inhibition of EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM. In MCF-7 breast cancer cells, it inhibited tumor growth and induced apoptosis through several mechanisms including cell cycle arrest and DNA fragmentation .
The mechanisms by which these compounds exert their effects include:
- Inhibition of Tyrosine Kinases : Many pyrazolo[3,4-d]pyrimidines inhibit tyrosine kinases involved in cell proliferation and survival.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Cell Cycle Regulation : They often interfere with cell cycle progression, leading to reduced cell division.
Case Study 1: Anticancer Activity in MCF-7 Cells
In vitro studies have shown that the compound significantly reduces the viability of MCF-7 cells. The treatment led to a marked increase in apoptotic markers such as cleaved caspase-3 and PARP, indicating effective induction of apoptosis .
Case Study 2: Dual Inhibition Mechanism
Another study demonstrated that derivatives like 5i are capable of dual inhibition of both EGFR and VGFR2 pathways, crucial for tumor angiogenesis and growth. This dual action enhances their therapeutic potential against resistant cancer types .
Comparative Biological Activity Table
| Compound | Target | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 5i | EGFR | 0.3 | Anticancer |
| 5i | VGFR2 | 7.60 | Anticancer |
| Our Compound | Various Enzymes | TBD | TBD |
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 3-methylphenyl group (position 4) and 3-aminopropanol chain (position 6) distinguish it from analogs like (benzylamino) and (chloro-phenol). These substituents likely enhance solubility and target affinity compared to hydrophobic groups (e.g., trifluoromethyl in ).
- Molecular Weight : The compound’s higher molecular weight (401.47 g/mol) compared to (312.38 g/mol) may influence pharmacokinetics, such as membrane permeability.
Anticancer Activity
- FMPPP (): Exhibits anti-proliferative effects on prostate cancer via autophagy induction and mTOR/p70S6K inhibition (IC₅₀ = 2.1 μM).
- 3-{[4-(Benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}-1-propanol (): No direct activity reported, but benzylamino analogs are known to inhibit kinases like JAK2 .
Anti-inflammatory Activity
- Thieno[2,3-d]pyrimidine hybrids (): Demonstrated COX-2 inhibition (IC₅₀ = 0.8 μM) due to coumarin and pyrazolo[3,4-b]pyridine moieties.
- Target Compound: The 3-aminopropanol chain may confer anti-inflammatory properties akin to propanolamine derivatives.
Antimicrobial Activity
- Chloro-phenol analog (): Moderate antibacterial activity against S. aureus (MIC = 16 μg/mL).
- Target Compound : The absence of halogen groups may reduce antimicrobial efficacy compared to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
